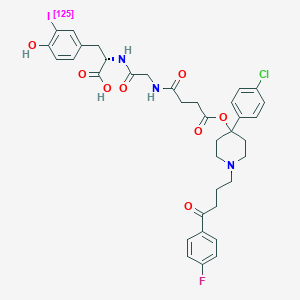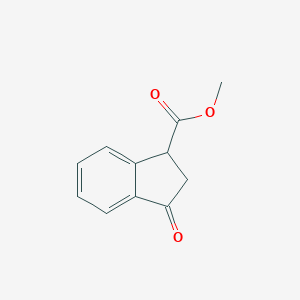
2-fluoro-1-(naphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Fluoroacetyl)naphthalene is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a fluoroacetyl group attached to the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-(Fluoroacetyl)naphthalene typically involves the following steps:
Diazotization Reaction: This involves the reaction of 1-naphthylamine with hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt solution.
Substitution Reaction: The diazonium salt solution is then reacted with a fluoroboric acid solution to form a naphthylamine diazonium salt fluoroborate double salt.
Thermal Decomposition: The dried diazonium salt fluoroborate double salt is subjected to hot air decomposition to obtain a 1-fluoronaphthalene solution.
Purification: The 1-fluoronaphthalene solution is purified through washing, neutralization, and distillation to yield the final product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Fluoroacetyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the fluoroacetyl group to other functional groups.
Substitution: The fluoroacetyl group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Fluoroacetyl)naphthalene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Fluoroacetyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The fluoroacetyl group can act as a reactive site, interacting with enzymes and other proteins, potentially inhibiting their function or altering their activity . This interaction can lead to various biological effects, which are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(Fluoroacetyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoronaphthalene: This compound is a simpler derivative of naphthalene with a fluorine atom attached to the ring.
1,1’-Bi-2-naphthol-fluoroacetyl compounds: These compounds contain fluoroacetyl groups and are used in fluorescent recognition of amines.
Naphthalene derivatives: Various naphthalene derivatives are used as fluorescence probes, surfactants, and insecticides due to their unique photophysical and chemical properties.
The uniqueness of 1-(Fluoroacetyl)naphthalene lies in its specific fluoroacetyl group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
2-fluoro-1-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGVGTTXAMUJMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550863 |
Source


|
| Record name | 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112260-69-2 |
Source


|
| Record name | 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)





